4-bromo-N-(4-cyanophenyl)benzenesulfonamide
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Overview
Description
4-Bromo-N-(4-cyanophenyl)benzenesulfonamide is an organic compound with the molecular formula C13H9BrN2O2S and a molecular weight of 337.19 g/mol . This compound is characterized by the presence of a bromine atom, a cyanophenyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Benzenesulfonamide derivatives have been studied for their inhibitory effect on carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors and is involved in pH regulation and cell proliferation .
Biochemical Pathways
The inhibition of CA IX can affect various biochemical pathways, including those involved in cell proliferation and pH regulation
Result of Action
The inhibition of ca ix by benzenesulfonamide derivatives can disrupt tumor cell metabolism and proliferation .
Preparation Methods
The synthesis of 4-bromo-N-(4-cyanophenyl)benzenesulfonamide typically involves the reaction of 4-bromoaniline with 4-cyanobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-Bromo-N-(4-cyanophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
4-Bromo-N-(4-cyanophenyl)benzenesulfonamide has several scientific research applications, including:
Comparison with Similar Compounds
4-Bromo-N-(4-cyanophenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-Chloro-N-(4-cyanophenyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine.
4-Fluoro-N-(4-cyanophenyl)benzenesulfonamide: Similar structure but with a fluorine atom instead of bromine.
4-Iodo-N-(4-cyanophenyl)benzenesulfonamide: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and potential biological activities, which can differ significantly from its halogen-substituted analogs .
Properties
IUPAC Name |
4-bromo-N-(4-cyanophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-11-3-7-13(8-4-11)19(17,18)16-12-5-1-10(9-15)2-6-12/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETUGQZRNRLHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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